![molecular formula C16H8F6O4 B13648728 3,3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B13648728.png)
3,3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-dicarboxylic acid: is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a biphenyl structure, with carboxylic acid groups at the 4 and 4’ positions. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-dicarboxylic acid typically involves the following steps:
Bromination: The starting material, 3,5-bis(trifluoromethyl)benzene, undergoes bromination to form 3,5-bis(trifluoromethyl)bromobenzene.
Grignard Reaction: The brominated compound is then subjected to a Grignard reaction with magnesium to form the corresponding Grignard reagent.
Coupling Reaction: The Grignard reagent is coupled with a suitable electrophile, such as carbon dioxide, to introduce the carboxylic acid groups.
Industrial Production Methods
In industrial settings, the production of 3,3’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-dicarboxylic acid may involve large-scale bromination and Grignard reactions, followed by purification steps to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
3,3’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, aldehydes, and other reduced forms.
Substitution: Substituted biphenyl derivatives.
科学研究应用
3,3’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-dicarboxylic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3,3’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-dicarboxylic acid involves its interaction with molecular targets and pathways:
相似化合物的比较
Similar Compounds
3,3’-Bis(trifluoromethyl)benzidine: Similar in structure but with amino groups instead of carboxylic acid groups.
3,5-Bis(trifluoromethyl)phenylboronic acid: Contains boronic acid groups instead of carboxylic acid groups.
Uniqueness
3,3’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-dicarboxylic acid is unique due to its combination of trifluoromethyl and carboxylic acid groups, which impart distinct chemical properties and reactivity. This makes it valuable in applications requiring specific chemical functionalities and stability .
属性
分子式 |
C16H8F6O4 |
|---|---|
分子量 |
378.22 g/mol |
IUPAC 名称 |
4-[4-carboxy-3-(trifluoromethyl)phenyl]-2-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C16H8F6O4/c17-15(18,19)11-5-7(1-3-9(11)13(23)24)8-2-4-10(14(25)26)12(6-8)16(20,21)22/h1-6H,(H,23,24)(H,25,26) |
InChI 键 |
SLGHUURPYNJHJN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)C(=O)O)C(F)(F)F)C(F)(F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


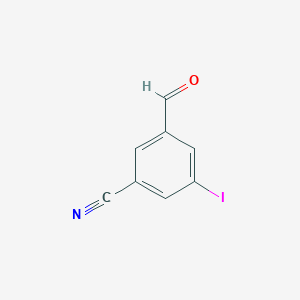
![4',4''',4''''',4'''''''-Methanetetrayltetrakis(2-fluoro-[1,1'-biphenyl]-4-amine)](/img/structure/B13648646.png)
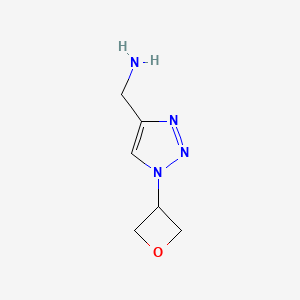
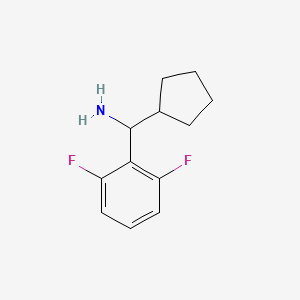
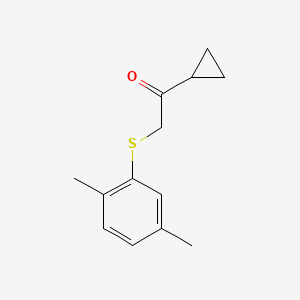
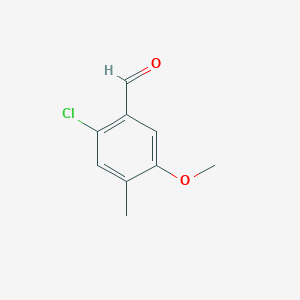

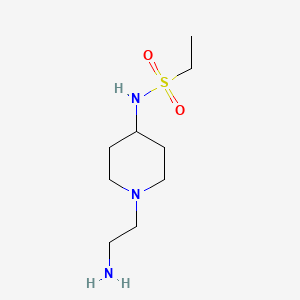
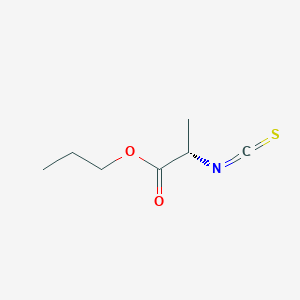
![(3Z)-3-[(4-chlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B13648689.png)


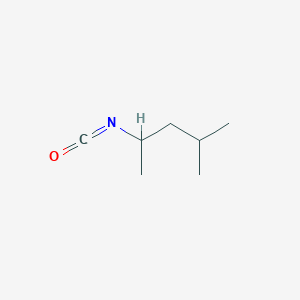
![1-(1-(4-Bromo-2-fluorobenzyl)piperidin-4-yl)-5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13648716.png)
